Boc-HyNic-PEG2-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Boc-HyNic-PEG2-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol and azide groups. The synthesis typically involves the following steps:
Formation of the polyethylene glycol chain: This involves the reaction of ethylene oxide with a suitable initiator to form a polyethylene glycol chain.
Incorporation of the azide group: The polyethylene glycol chain is then reacted with sodium azide to introduce the azide functional group.
Coupling with HyNic: The azide-functionalized polyethylene glycol is then coupled with HyNic (6-hydrazinonicotinamide) under suitable conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
化学反应分析
Types of Reactions
Boc-HyNic-PEG2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and sodium ascorbate, under mild conditions.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Does not require a catalyst and can proceed under ambient conditions
Major Products Formed
CuAAC: Formation of a triazole ring.
SPAAC: Formation of a triazole ring without the need for a catalyst
科学研究应用
Boc-HyNic-PEG2-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Utilized in the development of targeted protein degradation tools to study the function of specific proteins within cells.
作用机制
Boc-HyNic-PEG2-N3 functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding to target protein: The PROTAC molecule binds to the target protein through one of its ligands.
Recruitment of E3 ubiquitin ligase: The other ligand of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase ubiquitinates the target protein, marking it for degradation by the proteasome
相似化合物的比较
Similar Compounds
Boc-HyNic-PEG4-N3: Similar structure but with a longer polyethylene glycol chain.
Boc-HyNic-PEG8-N3: Similar structure but with an even longer polyethylene glycol chain
Uniqueness
Boc-HyNic-PEG2-N3 is unique due to its specific polyethylene glycol chain length, which provides optimal properties for certain applications in PROTAC synthesis. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
生物活性
Boc-HyNic-PEG2-N3 is a compound that integrates a biocompatible polyethylene glycol (PEG) spacer with a hydrazinonicotinamide (HyNic) moiety, which is often used in bioconjugation and drug delivery applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, binding affinity, and potential therapeutic applications.
1. Structural Overview
Chemical Composition:
- Boc (tert-butyloxycarbonyl): A protecting group for amines.
- HyNic (hydrazinonicotinamide): A moiety that facilitates conjugation through its azide functionality.
- PEG2: A two-unit polyethylene glycol linker that enhances solubility and reduces immunogenicity.
This structure allows this compound to exhibit favorable properties for drug delivery and targeting.
2. Biological Activity and Mechanisms
2.1 Pharmacokinetics
this compound has demonstrated enhanced pharmacokinetic properties due to the PEGylation:
- Increased Solubility: The PEG chain improves the solubility of the compound in biological fluids, enhancing its bioavailability.
- Longer Circulation Time: PEGylation leads to reduced clearance rates from the bloodstream, allowing for prolonged therapeutic effects .
2.2 Binding Affinity
Studies have shown that compounds containing HyNic can be effectively conjugated to various biomolecules, enhancing their specificity and targeting capabilities:
- Targeting Tumor Cells: The conjugation of this compound to peptides or proteins has been evaluated for targeted delivery to cancer cells. For example, radiolabeled HyNic peptides have shown high affinity for tumor cells in in vitro studies, with dissociation constants (K_D) in the nanomolar range .
3. Case Studies
3.1 Radiolabeled Peptides
In a study involving radiolabeled HyNic peptides, it was observed that:
- Tumor Targeting: The radiolabeled conjugates displayed significant uptake in tumor tissues compared to surrounding healthy tissues, with tumor-to-blood ratios exceeding 3:1 after 2 hours post-injection .
- Stability and Biodistribution: The stability of the radiolabeled conjugates was confirmed through biodistribution studies, indicating minimal off-target effects and rapid renal clearance .
3.2 Therapeutic Applications
this compound has potential applications in:
- Cancer Therapy: By facilitating targeted delivery of cytotoxic agents to tumor sites, thereby minimizing systemic toxicity.
- Imaging Agents: Its ability to be labeled with radionuclides makes it suitable for imaging applications in oncology .
4. Data Table: Summary of Biological Activities
5. Conclusion
This compound is a promising compound with significant potential in therapeutic and diagnostic applications due to its enhanced biological activity resulting from PEGylation and its specific targeting capabilities through HyNic conjugation. Ongoing research into its mechanisms and applications will likely expand its utility in clinical settings.
6. Future Directions
Further studies are warranted to explore:
- The optimization of dosing regimens for maximum therapeutic efficacy.
- The development of new conjugates using this compound for diverse biomedical applications.
属性
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O5/c1-17(2,3)29-16(26)23-22-14-5-4-13(12-20-14)15(25)19-6-8-27-10-11-28-9-7-21-24-18/h4-5,12H,6-11H2,1-3H3,(H,19,25)(H,20,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJXNKMOCHQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。